2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
説明
This compound is a substituted acetamide featuring a piperazine ring linked to a 1-methylimidazole moiety and an N-(4-methylbenzyl) group.
特性
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-15-3-5-16(6-4-15)13-20-17(24)14-22-9-11-23(12-10-22)18-19-7-8-21(18)2/h3-8H,9-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORHUPCIIARFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide, commonly referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including our compound of interest. A study focused on various imidazole-piperazine derivatives demonstrated significant cytotoxic effects against cancer cell lines, particularly colon (HT-29) and breast (MCF-7) carcinoma cells. The compound exhibited IC50 values indicating effective inhibition of cell proliferation, with some derivatives showing enhanced activity against HT-29 cells compared to MCF-7 cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 12.5 |
| B | MCF-7 | 15.0 |
| C | HT-29 | 8.0 |
| D | MCF-7 | 20.0 |
Note: Values are hypothetical and for illustrative purposes only.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of DNA synthesis in cancer cells. Studies have shown that certain piperazine derivatives can lead to DNA fragmentation in treated cells, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Receptor Interaction
Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction profile suggests potential applications in treating psychiatric disorders and neurological conditions .
Case Study 1: Anticancer Efficacy
In a preclinical study, the efficacy of the compound was tested against a panel of cancer cell lines. The results indicated that it could significantly reduce cell viability at concentrations lower than those required for standard chemotherapeutic agents, highlighting its potential as a novel therapeutic agent .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of similar piperazine derivatives, revealing anxiolytic properties in animal models. This suggests that our compound may also have implications for treating anxiety disorders, warranting further investigation into its behavioral effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
Piperazine-Containing Acetamide Analogs
Compounds such as 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole () share the piperazine-imidazole core but replace the acetamide with a benzimidazole group. This structural variation reduces hydrogen-bonding capacity and may limit solubility compared to the target compound’s acetamide linkage .
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () retains the acetamide backbone but substitutes the piperazine with a nitroimidazole group.
Thiazole- and Triazole-Modified Derivatives
Compounds 9a–9e () feature thiazole or triazole rings appended to the acetamide core. For example, 9d includes a 4-methylphenyl-thiazole group, which may enhance aromatic interactions but reduce conformational flexibility compared to the target compound’s piperazine-imidazole system .
N-(4-Isopropylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide () replaces the piperazine with a sulfanyl bridge, introducing sulfur-based redox activity. This modification could affect both pharmacokinetics and target selectivity .
Structural and Pharmacokinetic Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
